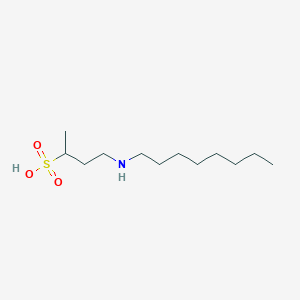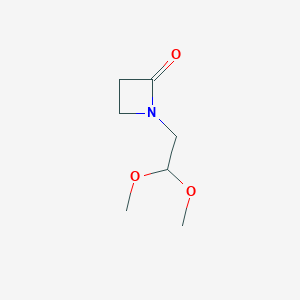![molecular formula C7H6ClN5O B8617716 N-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide](/img/structure/B8617716.png)
N-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide
Overview
Description
N-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide is an organic compound belonging to the class of heterocyclic compounds It contains a triazole ring fused with a pyridazine ring, which is further substituted with a chloro group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate to form 3-chloro-6-hydrazinylpyridazine. This intermediate is then reacted with acetic anhydride to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on various biological targets, including its antibacterial and antifungal properties.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell signaling pathways, respectively . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(3-(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)acetamide
- N-substituted-N-(3-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl)alkanamides
Uniqueness
N-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro group and acetamide moiety contribute to its reactivity and potential interactions with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H6ClN5O |
|---|---|
Molecular Weight |
211.61 g/mol |
IUPAC Name |
N-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide |
InChI |
InChI=1S/C7H6ClN5O/c1-4(14)9-5-2-3-6-10-11-7(8)13(6)12-5/h2-3H,1H3,(H,9,12,14) |
InChI Key |
LYWGMZYNPZKUIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN2C(=NN=C2Cl)C=C1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
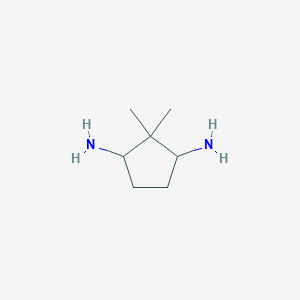
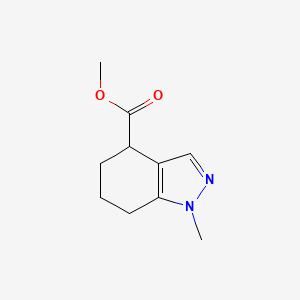

![methyl 4-(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B8617652.png)
![4-[(Cyclopropylmethyl)amino]-1,2-benzenedicarbonitrile](/img/structure/B8617657.png)
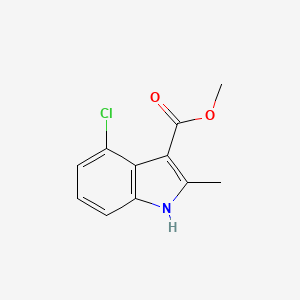
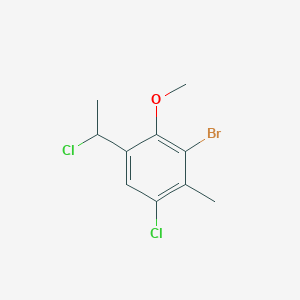

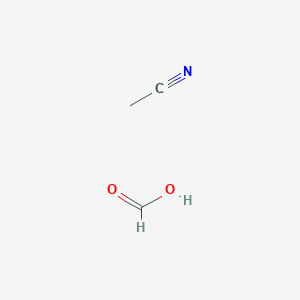

![5-(4-Chloro-phenyl)-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B8617695.png)
![2-[4-(chloromethyl)phenoxy]Pyrimidine](/img/structure/B8617704.png)
